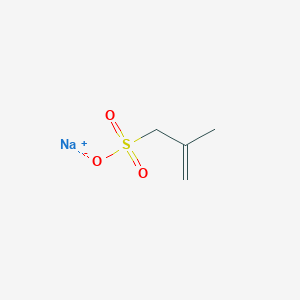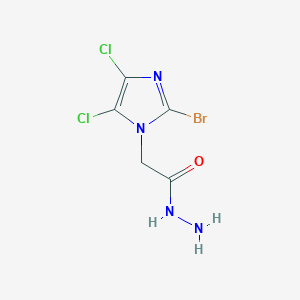
2-(Benzyloxy)-5-hydroxybenzaldehyde
Vue d'ensemble
Description
2-Benzyloxy-5-hydroxy-benzaldehyde is an organic compound with the molecular formula C14H12O3. It is a derivative of benzaldehyde, characterized by the presence of a benzyloxy group at the 2-position and a hydroxy group at the 5-position on the benzene ring. This compound is known for its white crystalline solid form and distinctive aromatic odor. It is slightly soluble in water but readily dissolves in organic solvents such as ethanol and dimethylformamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Benzyloxy-5-hydroxy-benzaldehyde can be synthesized through various methods. One common approach involves the condensation reaction between 2-hydroxybenzaldehyde and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 2-Benzyloxy-5-hydroxy-benzaldehyde often involves the use of advanced catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products. The compound is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyloxy-5-hydroxy-benzaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-Benzyloxy-5-hydroxybenzoic acid.
Reduction: 2-Benzyloxy-5-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-Benzyloxy-5-hydroxy-benzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Benzyloxy-5-hydroxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group at the 5-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
2-Benzyloxybenzaldehyde: Lacks the hydroxy group at the 5-position, making it less reactive in certain biochemical applications.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a benzyloxy group, leading to different chemical properties and applications.
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a methoxy group, affecting its solubility and reactivity.
Uniqueness: 2-Benzyloxy-5-hydroxy-benzaldehyde’s unique combination of functional groups makes it particularly valuable in synthetic chemistry and biochemical research. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other benzaldehyde derivatives .
Propriétés
IUPAC Name |
5-hydroxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUNCTWMFHQFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594899 | |
| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161192-21-8 | |
| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)








![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)



